molecular formula C20H32B2O6 B8246051 2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B8246051
M. Wt: 390.1 g/mol
InChI Key: FQSYTHXOJUIUBA-UHFFFAOYSA-N
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Description

This compound (CAS: 1338777-82-4, molecular formula: C₂₀H₃₂B₂O₆) is a bis-boronic ester featuring a 1,4-phenylene core substituted with two methoxy groups at the 2- and 5-positions. It serves as a critical monomer in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers, particularly aromatic ring-layered polymers .

Synthesis: The compound is synthesized via dibromination of 1,4-dimethoxybenzene, followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolan, yielding 25% after purification . Optimized polymerization conditions (1:1 monomer ratio, Pd(PPh₃)₄ catalyst, 85°C for 48 hours) achieve a 38.9% yield of high-purity polymeric products .

Properties

IUPAC Name

2-[2,5-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32B2O6/c1-17(2)18(3,4)26-21(25-17)13-11-16(24-10)14(12-15(13)23-9)22-27-19(5,6)20(7,8)28-22/h11-12H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSYTHXOJUIUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)B3OC(C(O3)(C)C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32B2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS Number: 1338777-82-4) is a boron-containing organic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

  • Molecular Formula : C20_{20}H32_{32}B2_{2}O6_{6}
  • Molecular Weight : 390.09 g/mol
  • Appearance : Yellow solid
  • Purity : ≥99%

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with cellular components. Notably, it has been studied for its role as a precursor in the formation of quinone methides (QMs), which are known to induce DNA cross-linking and exhibit anticancer properties.

Quinone Methide Formation

Recent studies have shown that the compound can undergo activation by hydrogen peroxide (H2_2O2_2), leading to the formation of QMs. This process enhances its reactivity towards DNA, resulting in interstrand cross-links (ICLs). These ICLs are detrimental to cellular processes such as transcription and replication, thereby inducing cytotoxic effects in cancer cells while sparing normal cells .

Anticancer Activity

A significant body of research highlights the anticancer potential of this compound. In vitro studies have demonstrated that derivatives of this compound significantly inhibit the growth of various cancer cell lines while exhibiting lower toxicity towards normal cells. For instance:

  • Cell Lines Tested : Various tissue-derived cancer cells including leukemia and solid tumors.
  • Mechanism : Induction of H2AX phosphorylation in chronic lymphocytic leukemia (CLL) lymphocytes indicates DNA damage correlating with cell death .
CompoundCell LineIC50 (µM)Selectivity
2aCLL36High
5aBreast50Moderate

Selectivity and Toxicity

The selectivity of the compound for cancer cells over normal cells is a critical aspect of its therapeutic potential. The presence of electron-donating groups on the aromatic ring has been shown to enhance cellular uptake and activity against cancer cells while reducing effects on normal tissues .

Research Findings Summary

  • Enhanced Reactivity : The introduction of specific substituents significantly affects the reactivity and cytotoxicity towards cancer cells.
  • DNA Cross-Linking : The ability to induce ICLs is a primary mechanism through which this compound exerts its anticancer effects.
  • Cell-Based Screens : These screens have confirmed that compounds derived from this scaffold show promising anticancer activities with potential for further development into therapeutic agents.

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is as a building block in organic synthesis. Its boron-containing structure allows for participation in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This reaction is vital for forming carbon-carbon bonds in complex organic molecules.

Case Study: Synthesis of Advanced Materials

In a study focusing on the synthesis of polyaromatic hydrocarbons (PAHs), 2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) was used to create rigid ligands that enhance the photophysical properties of the resulting materials. The ortho-substituted boron groups provide high reactivity and selectivity in coupling reactions .

Photonic Applications

The compound has also been explored for its potential in photonic applications due to its ability to form luminescent complexes. The incorporation of this compound into photoluminescent materials has shown promising results in enhancing light emission efficiency.

Case Study: Photoluminescent Complexes

Research has demonstrated that ligands derived from this compound can effectively chelate metal centers (e.g., platinum), leading to complexes with high external quantum efficiency. These materials are being investigated for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Covalent Organic Frameworks (COFs)

The compound serves as a crucial building block for constructing covalent organic frameworks. COFs are porous materials with potential applications in gas storage, separation processes, and catalysis.

Case Study: COF Development

In recent research on COFs utilizing this compound, the resulting frameworks exhibited significant stability and tunable porosity. These properties are essential for applications in gas adsorption and catalysis .

Pharmaceutical Intermediates

Due to its boron content and structural characteristics, this compound is also considered a valuable intermediate in pharmaceutical chemistry. It can be utilized in the synthesis of various biologically active compounds.

Case Study: Drug Development

In drug discovery processes, derivatives of this compound have been tested for their efficacy as potential therapeutic agents. The ability to modify the ligand structure by changing substituents opens avenues for developing new drugs with enhanced pharmacological profiles .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Organic SynthesisBuilding block for carbon-carbon bond formation via Suzuki reactionsEnhanced synthesis of polyaromatic hydrocarbons
Photonic ApplicationsUsed in luminescent complexes for OLEDsHigh external quantum efficiency observed
Covalent Organic FrameworksConstruction of porous materials with tunable propertiesStability and gas adsorption capabilities demonstrated
Pharmaceutical IntermediatesIntermediate for synthesizing biologically active compoundsPotential therapeutic agents developed

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2,2'-(4,5-Dimethoxy-1,2-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) [1338078-40-2]:
    A positional isomer with methoxy groups at 4- and 5-positions. The altered substitution pattern may reduce electronic conjugation efficiency compared to the 2,5-dimethoxy analog, affecting charge transport in polymers .

  • 2,2'-(2,5-Difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) [303006-90-8]:
    Fluorine substituents, being electron-withdrawing, lower the boronate’s reactivity in Suzuki couplings compared to electron-donating methoxy groups. This reduces polymerization rates but may enhance oxidative stability .

Substituent Bulk and Solubility

  • 2,2'-(2,5-Di-tert-butyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Bulky tert-butyl groups improve solubility in nonpolar solvents but introduce steric hindrance, slowing cross-coupling kinetics. This trade-off makes it less favorable for high-molecular-weight polymer synthesis compared to the methoxy variant .
  • 2,2'-(2,5-Dioctyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Long alkyl chains (e.g., octyl) enhance solubility in organic solvents, enabling solution-processable materials.

Backbone Rigidity and Conjugation

  • 2,2′-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) :
    The fluorene backbone provides extended π-conjugation, beneficial for optoelectronic devices. However, the methoxy-substituted phenylene core in the target compound offers a balance of solubility and moderate electronic modulation .

Application-Specific Performance

Electronic Properties

Methoxy groups enhance electron density in the polymer backbone, improving hole-transport properties compared to fluorine-substituted derivatives. However, tert-butyl or alkyl chains may dilute this effect despite better solubility .

Preparation Methods

Procedure:

  • Dibromination of 1,4-Dimethoxybenzene

    • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or acetic acid.

    • Conditions : 0–25°C for 12–24 hours.

    • Product : 1,4-Dibromo-2,5-dimethoxybenzene (yield: 70–85%).

  • Miyaura Borylation

    • Reagents : Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂ catalyst, potassium acetate (KOAc).

    • Conditions : 80–100°C in 1,4-dioxane for 24–48 hours under inert atmosphere.

    • Mechanism : Pd⁰-mediated oxidative addition and transmetalation.

Data Table 1: Representative Reaction Conditions

StepReagentsCatalystSolventTemp (°C)Time (h)Yield (%)
1Br₂NoneDCM252482
2B₂pin₂Pd(dppf)Cl₂1,4-Dioxane1004865

Key Observations :

  • Challenges : Competitive debromination or over-borylation requires precise stoichiometry.

  • Optimization : Use of SPhos ligand enhances selectivity for diborylation.

Grignard Reagent-Mediated Borylation

An alternative route employs Grignard reagent formation, though lower yields limit scalability.

Procedure:

  • Dibromination : As above.

  • Grignard Formation :

    • Reagents : Magnesium turnings, tetrahydrofuran (THF).

    • Conditions : 0°C under argon.

  • Boronation :

    • Reagents : Trimethyl borate (B(OMe)₃), followed by hydrolysis with H₂SO₄.

    • Product : Crude boronic acid, esterified with pinacol.

Data Table 2: Grignard Method Performance

StepReagentsSolventTemp (°C)Time (h)Yield (%)
2Mg, THFTHF0 → 25445
3B(OMe)₃THF-78 → 251231

Key Observations :

  • Limitations : Low yield (31% overall) due to side reactions during Grignard formation.

  • Use Case : Suitable for small-scale synthesis where palladium catalysts are unavailable.

Iridium-Catalyzed Direct Borylation

Recent advances utilize iridium complexes for direct C–H borylation, avoiding pre-halogenation.

Procedure:

  • Substrate : 1,4-Dimethoxybenzene.

  • Catalyst : [Ir(OMe)(COD)]₂ with dtbpy ligand.

  • Conditions : 100°C in cyclopentyl methyl ether (CPME) for 16 hours.

Data Table 3: Iridium-Catalyzed Borylation

ReagentsCatalystLigandSolventTemp (°C)Time (h)Yield (%)
B₂pin₂[Ir(OMe)(COD)]₂dtbpyCPME1001668

Key Observations :

  • Advantages : Avoids halogenation steps; higher functional group tolerance.

  • Drawbacks : Requires specialized ligands and elevated temperatures.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCostComplexity
Miyaura Borylation65High$$Moderate
Grignard-Mediated31Low$High
Iridium-Catalyzed68Moderate$$$Low

Recommendations :

  • Industrial Use : Miyaura borylation balances cost and yield.

  • Research Scale : Iridium catalysis offers streamlined synthesis despite higher costs.

Challenges and Innovations

  • Regioselectivity : Competitive mono- vs. di-borylation in Miyaura reactions necessitates ligand optimization (e.g., SPhos).

  • Purification : Silica gel chromatography often required due to pinacol byproducts.

  • Emerging Methods : Photoredox catalysis and flow chemistry are under exploration for improved efficiency .

Q & A

Q. What are the recommended synthetic routes for 2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)?

The synthesis typically involves coupling aromatic dihalides or diols with bis(pinacolato)diboron derivatives under palladium catalysis. A general method includes refluxing the precursor (e.g., 2,5-dimethoxy-1,4-dibromobenzene) with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in anhydrous dioxane. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. How should researchers characterize this compound to confirm its purity and structure?

Key characterization methods include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify methoxy groups (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm). 11B^{11}\text{B} NMR should show a peak near 30 ppm, confirming boronate ester formation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak at m/z 390.09 (C20_{20}H32_{32}B2_2O6_6) .
  • Elemental Analysis : Carbon and hydrogen content should align with theoretical values (±0.4%).

Q. What are the primary applications of this compound in cross-coupling reactions?

It serves as a bifunctional boron reagent in Suzuki-Miyaura couplings to construct conjugated polymers or aromatic frameworks. For example, it can couple with aryl halides to form para-substituted dimethoxyarenes, useful in organic electronics .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize diastereomer formation during synthesis?

Diastereomerism may arise from steric hindrance around the boron centers. To mitigate this:

  • Use bulky ligands (e.g., SPhos or XPhos) to enhance regioselectivity .
  • Conduct reactions under inert atmospheres (N2_2/Ar) to prevent hydrolysis.
  • Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature (80–100°C) to balance reactivity and selectivity .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^{1}\text{H}1H NMR splitting)?

Unexpected splitting may indicate incomplete purification or residual solvents. Methodological steps:

  • Recrystallization : Use hexane/dichloromethane to remove polar impurities.
  • Dynamic NMR Studies : Perform variable-temperature NMR to detect rotational barriers in the dimethoxy-phenylene core .
  • X-ray Crystallography : Confirm solid-state structure if ambiguity persists .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel coupling reactions?

  • DFT Calculations : Use B3LYP/6-31G(d) to model transition states and electron density maps, focusing on boron-oxygen bond dissociation energies .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., dioxane vs. THF) on reaction kinetics .

Q. How can researchers address challenges in handling moisture-sensitive boronate esters?

  • Schlenk Techniques : Store and handle the compound under anhydrous conditions.
  • Stabilized Solutions : Prepare stock solutions in dry THF with molecular sieves (4Å) .
  • In-situ Activation : Add pinacol or ethylene glycol to scavenge water during reactions .

Q. What strategies are effective for identifying byproducts in large-scale syntheses?

  • LC-MS/MS : Detect low-abundance byproducts (e.g., deboronated intermediates).
  • Isolation via Prep-HPLC : Use C18 columns with acetonitrile/water gradients.
  • Mechanistic Probes : Introduce isotopic labeling (e.g., 18O^{18}\text{O}) to trace oxygen sources in hydrolysis byproducts .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 2
Reactant of Route 2
2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

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